6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione
Overview
Description
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a pteridine core with methyl and methylthio substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione typically involves the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate amines and aldehydes or ketones under acidic or basic conditions.
Introduction of Methyl and Methylthio Groups: The methyl and methylthio groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate, and thiolation reactions using reagents like methylthiol or thiourea.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles like amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted pteridines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-thio-4,7(3H,8H)-pteridinedione: Lacks the additional methyl group.
2-Methylthio-4,7(3H,8H)-pteridinedione: Lacks the methyl group at the 6-position.
4,7(3H,8H)-Pteridinedione: Lacks both the methyl and methylthio groups.
Uniqueness
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is unique due to the presence of both methyl and methylthio groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
6-methyl-2-methylsulfanyl-3,8-dihydropteridine-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c1-3-6(13)10-5-4(9-3)7(14)12-8(11-5)15-2/h1-2H3,(H2,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVZDTOEJMRHRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC1=O)N=C(NC2=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327398 | |
Record name | NSC650997 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138612-37-0 | |
Record name | NSC650997 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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